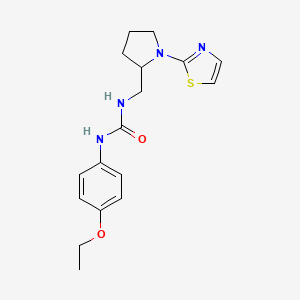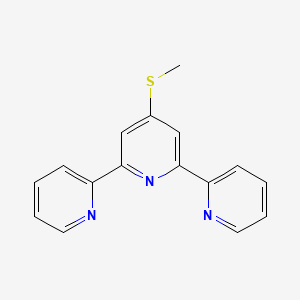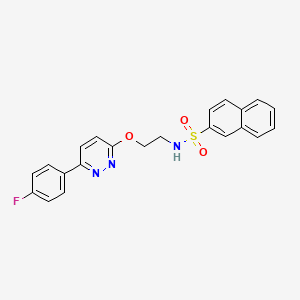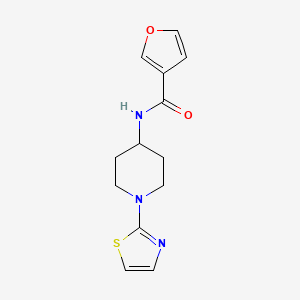![molecular formula C25H24N6O2 B2916132 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207050-70-1](/img/no-structure.png)
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The compound is related to a broader class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds have been synthesized and studied for various applications, including their antibacterial and antifungal activities. For instance, a study on the synthesis of pyrazoline and pyrazole derivatives, including similar structural motifs, demonstrated antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans using diffusion methods. This showcases the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer and Antimicrobial Potential
Research on antipyrine-based heterocycles incorporating pyrazolo[1,5-a][1,2,4]triazine derivatives has been carried out to explore their anticancer and antimicrobial properties. A study detailed the synthesis of these derivatives and their structural elucidation, finding some compounds within this class to possess notable anticancer and antimicrobial activities, indicative of their potential for further drug development (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Applications
Innovative heterocycles that incorporate a thiadiazole moiety have been synthesized for use against agricultural pests, such as the cotton leafworm (Spodoptera littoralis). These compounds, derived from pyrazolo[1,5-a][1,2,4]triazine frameworks, exhibit promising insecticidal properties, demonstrating the compound's potential in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticonvulsant Activity
The structural analogs of the compound, particularly those featuring the 1,2,4-triazole ring, have been investigated for their anticonvulsant activity. This research suggests that the presence of specific heterocyclic rings in the compound's structure can lead to significant anticonvulsant effects, with certain derivatives showing superior activity. This highlights the potential for developing new anticonvulsant drugs based on modifications of this chemical structure (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Antimicrobial and Antioxidant Properties
Further studies on thiophene-based heterocycles, including pyrazolo[1,5-a][1,2,4]triazine derivatives, have shown antimicrobial and antioxidant activities. These compounds have been evaluated for their efficacy against various bacterial and fungal species, with some derivatives exhibiting activities surpassing that of standard drugs like Amphotericin B. This underscores the compound's potential in antimicrobial and antioxidant applications (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one derivative, which is then coupled with an N-(4-ethylphenyl)acetamide derivative to form the final product.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "copper(I) iodide", "sodium ascorbate", "triethylamine", "acetic acid", "N,N-dimethylformamide", "dimethyl sulfoxide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate", "a. To a solution of 3,4-dimethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL), add ethyl acetoacetate (1.5 g, 10.8 mmol) and sodium ethoxide (0.5 g, 8.6 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold ethanol and dry under vacuum to obtain the intermediate as a yellow solid (1.6 g, 85% yield).", "Step 2: Synthesis of N-(4-ethylphenyl)acetamide intermediate", "a. To a solution of 4-ethylphenylamine (1.0 g, 7.2 mmol) in acetic anhydride (10 mL), add phosphorus pentoxide (1.5 g, 7.2 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and pour into ice-cold water.", "d. Extract the aqueous layer with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the intermediate as a yellow oil (1.2 g, 80% yield).", "Step 3: Coupling of intermediates to form final product", "a. To a solution of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one intermediate (0.5 g, 2.4 mmol) in N,N-dimethylformamide (5 mL), add the N-(4-ethylphenyl)acetamide intermediate (0.6 g, 2.4 mmol), copper(I) iodide (0.1 g, 0.5 mmol), and triethylamine (0.5 mL, 3.6 mmol).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add sodium ascorbate (0.2 g, 1.0 mmol) and stir for an additional 30 minutes.", "d. Pour the reaction mixture into ice-cold water and extract with chloroform (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and filter.", "f. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 70% yield)." ] } | |
CAS-Nummer |
1207050-70-1 |
Produktname |
2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide |
Molekularformel |
C25H24N6O2 |
Molekulargewicht |
440.507 |
IUPAC-Name |
2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O2/c1-4-18-6-9-20(10-7-18)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,26,32) |
InChI-Schlüssel |
DUTHZFKHCAOWCL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![2,2,2-Trifluoro-N-[3-(trifluoroacetamido)phenyl]-acetamide](/img/structure/B2916057.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)


![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)
![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2916070.png)
